

Application Notes: 2-Hydroxyphenylboronic Acid as a Versatile Building Block

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Compound of Interest

Compound Name: 2-Hydroxyphenylboronic acid

Cat. No.: B1303767

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Introduction

2-Hydroxyphenylboronic acid is a bifunctional organic compound that has emerged as a valuable building block in organic synthesis, particularly for the construction of complex molecules with significant biological and material science applications. Its unique structure, featuring both a boronic acid moiety and a hydroxyl group on the same aromatic ring, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of **2-hydroxyphenylboronic acid** in two key synthetic strategies: the Suzuki-Miyaura cross-coupling reaction and the synthesis of benzofurans. These notes are intended for researchers, scientists, and professionals in the field of drug development and materials science.

Key Applications

2-Hydroxyphenylboronic acid is predominantly utilized in palladium-catalyzed cross-coupling reactions to form C-C bonds. The hydroxyl group in the ortho position can act as a directing group or participate in subsequent cyclization reactions, providing a pathway to a variety of heterocyclic structures.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl compounds. **2- Hydroxyphenylboronic acid** serves as an excellent coupling partner with a wide range of aryl



halides, leading to the synthesis of substituted biphenyls, which are common scaffolds in many pharmaceutical agents.[1][2]

Reaction Scheme:

The following table summarizes representative examples of Suzuki-Miyaura coupling reactions using **2-hydroxyphenylboronic acid** with various aryl halides, detailing the reaction conditions and corresponding yields.

Entry	Aryl Halide (Ar-X)	Catalyst (mol%)	Base (equiv.)	Solvent	Temp. (°C)	Time (h)	Yield (%)
1	4- Bromoani sole	Pd(PPh3) 4 (3)	K ₂ CO ₃ (2)	Toluene/ H ₂ O (4:1)	100	12	92
2	1-lodo-4- nitrobenz ene	Pd(OAc) ₂ (2) / SPhos (4)	K ₃ PO ₄ (3)	1,4- Dioxane	110	8	88
3	2- Chloropy ridine	Pd ₂ (dba) 3 (1.5) / XPhos (3)	Cs₂CO₃ (2.5)	t-BuOH	100	16	75
4	1-Bromo- 3,5- dimethylb enzene	Pd(dppf) Cl ₂ (3)	Na₂CO₃ (2)	DMF/H ₂ O (5:1)	90	12	95
5	4- lodoacet ophenon e	Pd(OAc) ₂ (2) / P(o- tol) ₃ (4)	K₂CO₃ (2)	Acetonitri le/H2O (3:1)	80	10	90

Synthesis of Benzofurans



Benzofurans are a class of heterocyclic compounds present in many natural products and synthetic drugs with a wide range of biological activities.[3] **2-Hydroxyphenylboronic acid** can be used in palladium-catalyzed annulation reactions with alkynes to construct the benzofuran core. The reaction proceeds through a coupling-cyclization cascade.

Reaction Scheme:

The following table provides examples of palladium-catalyzed synthesis of benzofurans from **2-hydroxyphenylboronic acid** and various alkynes.

Entry	Alkyne	Cataly st (mol%)	Ligand (mol%)	Base (equiv.)	Solven t	Temp. (°C)	Time (h)	Yield (%)
1	Phenyla cetylen e	Pd(OAc) ₂ (5)	PPh₃ (10)	Cu(OAc	DMF	120	24	85
2	1- Octyne	PdCl ₂ (P Ph ₃) ₂ (3)	-	Ag ₂ O (2)	Toluene	110	18	78
3	Ethyl propiola te	Pd(dppf)Cl ₂ (4)	-	CsF (2)	1,4- Dioxan e	100	20	82
4	1,4- Diphen ylbutadi yne	Pd(OAc) ₂ (5)	DavePh os (10)	K ₂ CO ₃ (2.5)	Acetonit rile	80	24	70
5	3- Butyn- 2-ol	PdCl ₂ (d ppf) (3)	-	NaOAc (2)	DMSO	130	16	76

Experimental Protocols



Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with **2-hydroxyphenylboronic acid**.[4][5]

Materials:

- 2-Hydroxyphenylboronic acid (1.2 mmol)
- Aryl halide (1.0 mmol)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)
- Base (e.g., K2CO3, 2.0 mmol)
- Solvent (e.g., Toluene/Water mixture, 5 mL)
- Round-bottom flask
- Magnetic stirrer
- · Reflux condenser
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a round-bottom flask, add **2-hydroxyphenylboronic acid**, the aryl halide, and the base.
- Evacuate and backfill the flask with an inert gas three times.
- Add the palladium catalyst to the flask under a positive flow of the inert gas.
- Add the degassed solvent mixture via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).



- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and water.
- Separate the organic layer, and extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for the Synthesis of 2-Arylbenzofurans

This protocol outlines a general procedure for the palladium-catalyzed synthesis of 2-arylbenzofurans from **2-hydroxyphenylboronic acid** and a terminal alkyne.[6]

Materials:

- 2-Hydroxyphenylboronic acid (1.0 mmol)
- Terminal alkyne (1.2 mmol)
- Palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol)
- Ligand (e.g., PPh3, 0.1 mmol, if required)
- Oxidant/Base (e.g., Cu(OAc)₂, 1.5 mmol)
- Solvent (e.g., DMF, 5 mL)
- Schlenk tube
- Magnetic stirrer
- Inert atmosphere (Nitrogen or Argon)

Procedure:

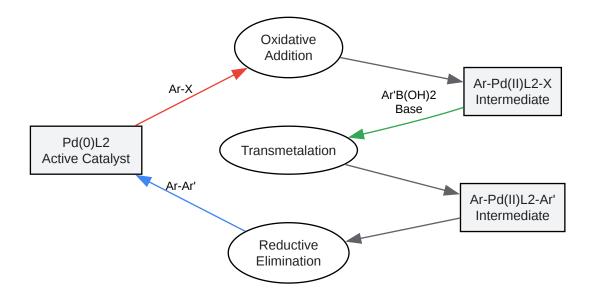


- To a Schlenk tube, add 2-hydroxyphenylboronic acid, the palladium catalyst, ligand (if necessary), and the oxidant/base.
- Evacuate and backfill the tube with an inert gas three times.
- Add the anhydrous, degassed solvent, followed by the terminal alkyne via syringe.
- Seal the Schlenk tube and heat the reaction mixture to the specified temperature (typically 100-130 °C).
- Stir the reaction mixture for the designated time.
- · Monitor the reaction by TLC.
- After completion, cool the mixture to room temperature.
- Filter the reaction mixture through a pad of celite and wash with ethyl acetate.
- · Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
- Purify the residue by flash column chromatography to afford the desired 2-arylbenzofuran.

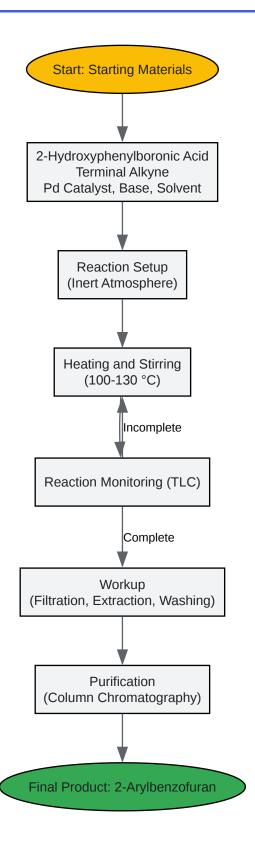
Visualizations

The following diagrams illustrate the key chemical processes described in these application notes.









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